BenchChemオンラインストアへようこそ!

Tenofovir Alafenamide

HIV Pharmacokinetics Intracellular pharmacology

Tenofovir Alafenamide (TAF; CAS 379270-37-8) is a phosphonoamidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir (TFV). Unlike its predecessor Tenofovir Disoproxil Fumarate (TDF), TAF is a lipophilic, cell-permeant compound that enters target cells via passive diffusion and hepatic uptake transporters OATP1B1 and OATP1B3.

Molecular Formula C21H29N6O5P
Molecular Weight 476.5 g/mol
CAS No. 379270-37-8
Cat. No. B000227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Alafenamide
CAS379270-37-8
SynonymsGS-7340
tenofovir alafenamide
vemlidy
Molecular FormulaC21H29N6O5P
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
InChIInChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1
InChIKeyLDEKQSIMHVQZJK-CAQYMETFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tenofovir Alafenamide (CAS 379270-37-8) Procurement Guide: Pharmacological and Pharmacokinetic Differentiation


Tenofovir Alafenamide (TAF; CAS 379270-37-8) is a phosphonoamidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir (TFV). Unlike its predecessor Tenofovir Disoproxil Fumarate (TDF), TAF is a lipophilic, cell-permeant compound that enters target cells via passive diffusion and hepatic uptake transporters OATP1B1 and OATP1B3 [1]. It is approved as a first-line antiviral agent for the treatment of HIV-1 and chronic hepatitis B (HBV) [2][3]. The defining pharmacological characteristic of TAF is its ability to achieve substantially higher intracellular concentrations of the active metabolite tenofovir diphosphate (TFV-DP) at a fraction of the systemic tenofovir exposure seen with TDF [4][5].

Tenofovir Alafenamide Procurement Rationale: Why TAF and TDF Are Not Interchangeable


Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate are not therapeutically equivalent or directly interchangeable. TDF is an ester prodrug that undergoes rapid, non-specific hydrolysis in plasma (in vitro half-life of 0.4 minutes), resulting in high systemic tenofovir concentrations that drive off-target renal and bone toxicity [1][2]. In contrast, TAF is a phosphonoamidate prodrug with greater plasma stability (in vitro half-life of 90 minutes) that enables preferential intracellular activation by cathepsin A and carboxylesterase 1 [1][3]. This mechanistic divergence yields a fundamentally different pharmacokinetic profile: TAF delivers 7.3-fold higher intracellular TFV-DP concentrations in PBMCs while reducing plasma tenofovir exposure by approximately 90% [4][5]. Consequently, TAF is administered at 25 mg once daily, compared to TDF at 300 mg—a 12-fold dose differential—making the agents non-substitutable in both clinical and procurement contexts [2].

Tenofovir Alafenamide Evidence-Based Differentiation: Quantitative Comparator Data


TAF Achieves 7.3-Fold Higher Intracellular Active Metabolite Concentrations in PBMCs Compared to TDF

In a clinical pharmacokinetic study of 13 HIV-infected persons on stable antiretroviral therapy who switched from TDF- to TAF-containing regimens, intracellular tenofovir-diphosphate (TFV-DP) concentrations were quantified in peripheral blood mononuclear cells (PBMCs) and lymphoid tissue compartments. TAF produced TFV-DP concentrations in PBMCs that were 7.3-fold higher than those achieved with TDF, and 6.4-fold higher in lymph node mononuclear cells [1]. This intracellular loading advantage was achieved despite a 90% reduction in systemic plasma tenofovir exposure [2].

HIV Pharmacokinetics Intracellular pharmacology PBMC TFV-DP

TAF Reduces eGFR Decline by 4.2 mL/min Versus TDF at 48 Weeks in Phase 3 CHB Trials

In two identically-designed Phase 3 randomized controlled trials (Study 108 in HBeAg-negative and Study 110 in HBeAg-positive patients with chronic hepatitis B), patients were randomized 2:1 to TAF 25 mg QD or TDF 300 mg QD. At week 48, patients treated with TAF demonstrated significantly smaller declines in estimated glomerular filtration rate (eGFR calculated by Cockcroft-Gault) compared to those on TDF [1]. The proportion of patients experiencing greater than 25% reduction in creatinine clearance was 8.7% in the TAF arm versus 14.5% in the TDF arm (p = 0.002) [1].

Chronic Hepatitis B Renal safety eGFR Nephrotoxicity

TAF Demonstrates Superior Virologic Suppression (93% vs 89%) at 96 Weeks in Switch Study

In a randomized, active-controlled, multicenter, open-label trial (NCT01815736), 1,436 virologically suppressed HIV-infected adults were randomized 2:1 to switch to an elvitegravir/cobicistat/emtricitabine/TAF regimen or remain on a TDF-containing regimen [1]. At week 96, the TAF arm demonstrated statistically superior virologic efficacy with 93% of participants maintaining HIV-1 RNA < 50 copies/mL compared to 89% in the TDF arm (difference 3.7%; 95% CI: 0.4%–7.0%) [1].

HIV Virologic suppression Switch therapy Long-term efficacy

TAF Preserves Lumbar Spine Bone Mineral Density: +0.56% vs -0.47% at 12 Months in CHB Patients

In a retrospective cohort study of 102 adult chronic hepatitis B patients (TAF n = 52; TDF n = 50) with 12-month follow-up, changes in lumbar spine bone mineral density (BMD) were assessed [1]. At 12 months, patients receiving TAF showed a mean BMD increase of 0.56% (±1.75%), whereas those receiving TDF exhibited a mean BMD decrease of -0.47% (±1.97%) [1]. This 1.03% relative difference was statistically significant (p = 0.006) [1].

Chronic Hepatitis B Bone safety Bone mineral density Osteoporosis

TAF Reduces Hypophosphatemia Incidence by 26 Percentage Points vs TDF at 12 Months

In the same 12-month retrospective cohort study of chronic hepatitis B patients, TAF treatment was associated with a markedly lower incidence of hypophosphatemia, a sensitive marker of proximal renal tubular dysfunction [1]. Hypophosphatemia occurred in 1.92% of TAF-treated patients compared to 28.00% of TDF-treated patients (p < 0.001) [1]. Similarly, proteinuria was significantly less frequent with TAF (3.85% vs 16.00%; p = 0.039) [1].

Chronic Hepatitis B Renal tubular function Hypophosphatemia Safety

TAF Plasma Tenofovir Exposure Reduced by 90% vs TDF While Maintaining Antiviral Potency

Pharmacokinetic data from a 10-day monotherapy study in HIV-1-positive adults and subsequent confirmatory analyses demonstrate that TAF reduces systemic plasma tenofovir exposure by approximately 90% compared to TDF, while achieving equivalent or higher intracellular TFV-DP concentrations [1][2]. This pharmacokinetic differentiation is achieved at a 12-fold lower oral dose (TAF 25 mg vs TDF 300 mg) [2].

Pharmacokinetics Systemic exposure Prodrug Toxicity reduction

Tenofovir Alafenamide Procurement Applications: Evidence-Based Use Scenarios


Long-Term HBV Suppression in Patients with Baseline Renal Impairment or High Renal Risk

For procurement in chronic hepatitis B treatment programs targeting patients with pre-existing renal insufficiency or those at elevated risk for renal function decline (older age, hypertension, diabetes, or cardiovascular disease), TAF demonstrates quantifiably superior renal preservation. Phase 3 trial data show that at 48 weeks, TAF-treated patients experienced a median eGFR decline of -1.2 mL/min versus -5.4 mL/min with TDF (p < 0.001) [1]. This 4.2 mL/min differential, along with significantly lower rates of >25% creatinine clearance reduction (8.7% TAF vs 14.5% TDF; p = 0.002), makes TAF the evidence-preferred procurement option for renally vulnerable populations [1].

HIV Antiretroviral Therapy in Virologically Suppressed Patients Switching from TDF-Containing Regimens

For healthcare systems or clinical programs managing virologically suppressed HIV patients on TDF-based regimens, procurement of TAF-containing fixed-dose combinations is supported by randomized controlled trial evidence demonstrating superior virologic outcomes at 96 weeks. Switching to TAF resulted in 93% virologic suppression (<50 copies/mL) compared to 89% remaining on TDF (difference 3.7%; 95% CI: 0.4%-7.0%) [2]. Concurrent improvements in hip and spine bone mineral density (p < 0.001) and urine protein-to-creatinine ratios (p < 0.001) provide additional procurement justification for formulary transition [2].

HBV Therapy in Patients at Risk for Osteoporosis or Accelerated Bone Loss

Procurement decisions for chronic hepatitis B populations that include postmenopausal women, older adults, or patients with pre-existing osteopenia/osteoporosis should prioritize TAF based on bone mineral density preservation data. At 12 months, TAF-treated patients demonstrated a mean lumbar spine BMD increase of 0.56% (±1.75%) versus a mean decrease of -0.47% (±1.97%) in TDF-treated patients (p = 0.006) [3]. The 1.03% net BMD difference represents a clinically meaningful divergence in skeletal safety profiles over a relatively short treatment interval [3].

HIV Pre-Exposure Prophylaxis (PrEP) in Populations Requiring Long-Term Renal and Bone Safety

For public health procurement of HIV PrEP in populations anticipated to require long-term or indefinite prophylaxis, TAF's 90% reduction in plasma tenofovir exposure relative to TDF [4] provides a safety-based procurement rationale. In the DISCOVER trial, participants receiving F/TAF demonstrated increased BMD compared to declines in those on F/TDF, with more pronounced differences in younger participants [5]. The combination of preserved bone density and improved renal biomarker profiles supports TAF-based PrEP procurement for long-term use scenarios [5].

Quote Request

Request a Quote for Tenofovir Alafenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.